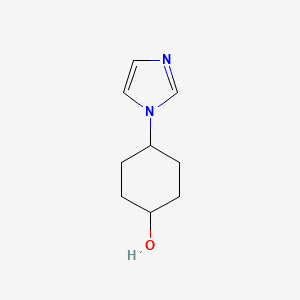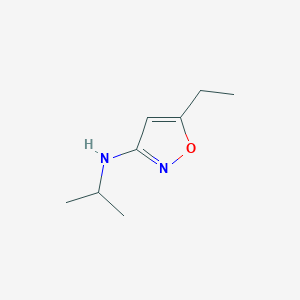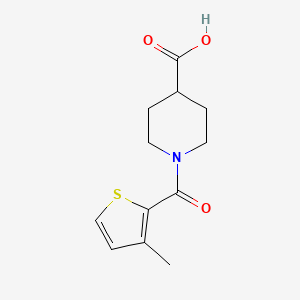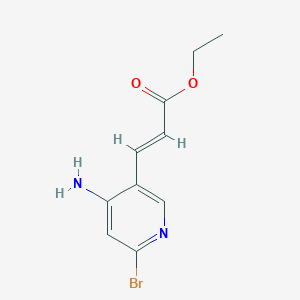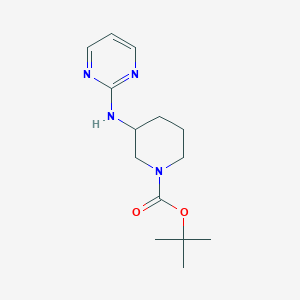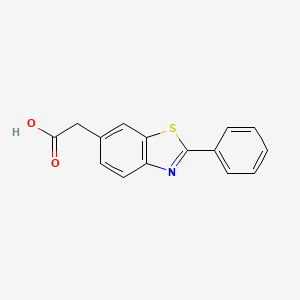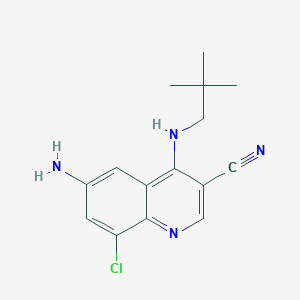![molecular formula C12H7NOS B13973080 Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde CAS No. 84659-86-9](/img/structure/B13973080.png)
Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE is a heterocyclic compound that contains both naphthalene and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide in anhydrous pyridine to form the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling the reaction temperature, time, and the use of catalysts to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields nitro derivatives, while bromination produces bromo derivatives.
科学的研究の応用
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE has several scientific research applications:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry:
Materials Science: Utilized in the creation of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications such as organic electronics and catalysis. The presence of both naphthalene and thiazole
特性
CAS番号 |
84659-86-9 |
|---|---|
分子式 |
C12H7NOS |
分子量 |
213.26 g/mol |
IUPAC名 |
benzo[e][1,3]benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7NOS/c14-7-11-13-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-7H |
InChIキー |
PSUJDYNFVWUZMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
